Cas no 1247526-03-9 (5-Cyano-2-methylphenylhydrazine)
5-Cyano-2-methylphenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-2-methylphenylhydrazine
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- Inchi: 1S/C8H9N3/c1-6-2-3-7(5-9)4-8(6)11-10/h2-4,11H,10H2,1H3
- InChI Key: KYOIECOXBBCYGV-UHFFFAOYSA-N
- SMILES: N(C1C=C(C#N)C=CC=1C)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- XLogP3: 1.2
- Topological Polar Surface Area: 61.8
5-Cyano-2-methylphenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000684-250mg |
5-Cyano-2-methylphenylhydrazine |
1247526-03-9 | 98% | 250mg |
$734.40 | 2023-09-03 | |
| Alichem | A250000684-500mg |
5-Cyano-2-methylphenylhydrazine |
1247526-03-9 | 98% | 500mg |
$1038.80 | 2023-09-03 | |
| Alichem | A250000684-1g |
5-Cyano-2-methylphenylhydrazine |
1247526-03-9 | 98% | 1g |
$1685.00 | 2023-09-03 |
5-Cyano-2-methylphenylhydrazine Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-Cyano-2-methylphenylhydrazine
Introduction to 5-Cyano-2-methylphenylhydrazine (CAS No. 1247526-03-9)
5-Cyano-2-methylphenylhydrazine, with the chemical formula C8H7N2O and CAS number 1247526-03-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a cyano group and a hydrazine substituent, making it a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique structural properties of this compound have garnered considerable attention from researchers exploring novel therapeutic agents.
The 5-Cyano-2-methylphenylhydrazine molecule consists of a benzene ring substituted with a methyl group at the 2-position and a cyano group at the 5-position, linked to an hydrazine moiety. This configuration imparts distinct reactivity, making it valuable in cross-coupling reactions, condensation processes, and as a precursor in the development of heterocyclic compounds. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups enhances its utility in fine chemical synthesis.
In recent years, the pharmaceutical industry has shown increasing interest in derivatives of 5-Cyano-2-methylphenylhydrazine due to its potential applications in drug discovery. Researchers have been exploring its role as a building block in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The hydrazine moiety, in particular, is known for its ability to form stable complexes with metal ions, which has implications for developing metallodrugs.
One of the most compelling aspects of 5-Cyano-2-methylphenylhydrazine is its versatility in medicinal chemistry. For instance, studies have demonstrated its use in generating Schiff bases, which are widely employed as intermediates in the synthesis of bioactive molecules. These Schiff bases exhibit diverse biological activities, including antimicrobial, antioxidant, and anti-cancer properties. The cyano group further enhances reactivity, allowing for further functionalization through nucleophilic addition reactions.
The synthesis of 5-Cyano-2-methylphenylhydrazine typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated hydrogenation, have been employed to achieve high yields and purity. These techniques underscore the compound's importance as a synthetic intermediate in industrial-scale production.
Recent advancements in computational chemistry have also contributed to the understanding of 5-Cyano-2-methylphenylhydrazine's reactivity. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the design of more effective drug candidates. These computational approaches complement experimental work by predicting potential binding modes and pharmacokinetic properties.
The role of 5-Cyano-2-methylphenylhydrazine extends beyond pharmaceutical applications. It has been investigated for its potential use in material science, particularly in the development of organic semiconductors and conductive polymers. The conjugated system formed by the aromatic ring and hydrazine moiety contributes to its electronic properties, making it a candidate for novel electronic materials.
In conclusion, 5-Cyano-2-methylphenylhydrazine (CAS No. 1247526-03-9) is a multifaceted compound with significant implications in both pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop new therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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